N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide is a complex organic compound that belongs to the bipyridine family Bipyridine derivatives are known for their extensive applications in various fields, including chemistry, biology, and industry
Mechanism of Action
Target of Action
Bipyridines, a family of organic compounds consisting of two pyridyl rings, are known to form complexes with most transition metal ions . These complexes are of broad academic interest and are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .
Mode of Action
It can be inferred from the properties of bipyridines that the compound might interact with its targets (possibly transition metal ions) to form complexes . These complexes could then induce changes in the biochemical environment, leading to various downstream effects .
Biochemical Pathways
Given the potential for bipyridines to form complexes with transition metal ions , it is plausible that the compound could influence a variety of biochemical pathways, particularly those involving metal ions. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing bioavailability and overall efficacy
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide typically involves the coupling of bipyridine derivatives with acetamidobenzamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated acetamidobenzamide in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling.
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide, often employs large-scale coupling reactions using automated reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar applications but different structural properties.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide is unique due to its specific substitution pattern and the presence of the acetamidobenzamide moiety. This structural feature enhances its ability to form stable complexes with transition metals and provides additional functional groups for further chemical modifications .
Properties
IUPAC Name |
4-acetamido-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14(25)24-18-4-2-17(3-5-18)20(26)23-13-15-6-11-22-19(12-15)16-7-9-21-10-8-16/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXWPQNIQNPOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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